4-[(Benzyloxy)methyl]-2-phenyl-1,3-dioxane
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Overview
Description
4-[(Benzyloxy)methyl]-2-phenyl-1,3-dioxane is an organic compound characterized by a dioxane ring substituted with a benzyloxy group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Benzyloxy)methyl]-2-phenyl-1,3-dioxane typically involves the formation of the dioxane ring followed by the introduction of the benzyloxy and phenyl groups. One common method involves the reaction of benzyl alcohol with a suitable dioxane precursor under acidic conditions to form the benzyloxy group. The phenyl group can be introduced via Friedel-Crafts alkylation using benzene and a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-[(Benzyloxy)methyl]-2-phenyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the phenyl group or the dioxane ring, leading to different products.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid.
Scientific Research Applications
4-[(Benzyloxy)methyl]-2-phenyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Benzyloxy)methyl]-2-phenyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and other interactions, while the phenyl group can engage in π-π stacking and hydrophobic interactions. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
4-[(Benzyloxy)methyl]-2-phenyl-1,3-dioxane: shares similarities with other benzyloxy-substituted dioxanes and phenyl-substituted dioxanes.
This compound: is unique due to the specific combination of the benzyloxy and phenyl groups on the dioxane ring, which imparts distinct chemical and physical properties.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and potential applications. The presence of both benzyloxy and phenyl groups provides a versatile platform for further functionalization and exploration in various fields of research.
Properties
CAS No. |
139884-79-0 |
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Molecular Formula |
C18H20O3 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
2-phenyl-4-(phenylmethoxymethyl)-1,3-dioxane |
InChI |
InChI=1S/C18H20O3/c1-3-7-15(8-4-1)13-19-14-17-11-12-20-18(21-17)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 |
InChI Key |
HTNISDSTGZLJGG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(OC1COCC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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